molecular formula C11H9N3O2S B8339101 2-Amino-3-nitro-6-(phenylmercapto)pyridine

2-Amino-3-nitro-6-(phenylmercapto)pyridine

Cat. No. B8339101
M. Wt: 247.28 g/mol
InChI Key: XHGUJNXOPXCSLA-UHFFFAOYSA-N
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Patent
US06855723B2

Procedure details

2,3-Diamino-6-(phenylmercapto)pyridine was prepared by hydrogenating 2-amino-3-nitro-6-(phenylmercapto)pyridine (107.1 g, 0.433 mol) under 5 atm of H2 in the presence of 30 g of Raney-Ni in 1200 mL of 2-propanol at 70° C. After 4 hours (29.1 L of hydrogen) the reaction mixture was cooled to 4° C. while stirring continuously. The precipitate was collected by vacuum filtration, washed with 2-propanol and dried at 50° C. under vacuum. The combined filtrates were concentrated under reduced pressure and recrystallized from 2-propanol. After washing the hydrogenation apparatus twice with 1000 mL of THF, evaporation under reduced pressure and recrystallization from 2-propanol, the precipitate was collected and dried at 50° C. under vacuum to give 80.4 g (87.1% yield) of 2,3-diamino-6-(phenylmercapto)pyridine, m.p. 119-122° C.).
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
29.1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[H][H]>CC(O)C.[Ni]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1

Inputs

Step One
Name
Quantity
107.1 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])SC1=CC=CC=C1
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
29.1 L
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
while stirring continuously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-propanol
WASH
Type
WASH
Details
After washing the hydrogenation apparatus
CUSTOM
Type
CUSTOM
Details
twice with 1000 mL of THF, evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and recrystallization from 2-propanol
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1N)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80.4 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.